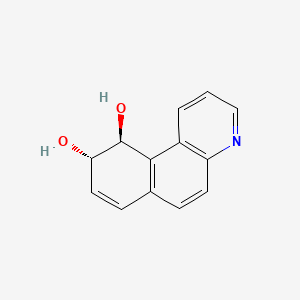
9,10-Dihydro-benzo(f)quinoline-9,10-diol, trans-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,10-Dihydro-benzo(f)quinoline-9,10-diol, trans- is a chemical compound with the molecular formula C13H11NO2 It is a derivative of benzoquinoline, featuring a dihydro structure with hydroxyl groups at the 9 and 10 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dihydro-benzo(f)quinoline-9,10-diol, trans- can be achieved through several methods. One common approach involves the Friedländer annulation, where aminonaphthalene carbaldehydes react with primary or secondary alcohols in the presence of urea and potassium hydroxide . Another method includes the catalytic condensation of primary amines with acetylene in the presence of copper, mercury, or silver salts .
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic reactions. The use of metal catalysts such as copper or silver salts is common, and the reactions are carried out under controlled conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions
9,10-Dihydro-benzo(f)quinoline-9,10-diol, trans- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives with reduced aromaticity.
Substitution: Various substituted benzoquinoline derivatives.
科学的研究の応用
9,10-Dihydro-benzo(f)quinoline-9,10-diol, trans- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 9,10-Dihydro-benzo(f)quinoline-9,10-diol, trans- involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological pathways and enzyme activities. The compound’s structure allows it to interact with nucleic acids and proteins, potentially affecting cellular processes .
類似化合物との比較
Similar Compounds
Benzoquinoline: A parent compound with similar structural features but lacking the hydroxyl groups.
9,10-Dihydro-9,10-dihydroxyphenanthrene: Another dihydro compound with hydroxyl groups at similar positions.
6H-Dibenzo[a,g]quinolizine-2,9-diol: A structurally related compound with additional methoxy groups.
Uniqueness
9,10-Dihydro-benzo(f)quinoline-9,10-diol, trans- is unique due to its specific arrangement of hydroxyl groups and its ability to undergo diverse chemical reactions. Its structural features make it a valuable compound for studying reaction mechanisms and developing new materials and drugs.
特性
CAS番号 |
87976-64-5 |
|---|---|
分子式 |
C13H11NO2 |
分子量 |
213.23 g/mol |
IUPAC名 |
(9S,10S)-9,10-dihydrobenzo[f]quinoline-9,10-diol |
InChI |
InChI=1S/C13H11NO2/c15-11-6-4-8-3-5-10-9(2-1-7-14-10)12(8)13(11)16/h1-7,11,13,15-16H/t11-,13+/m0/s1 |
InChIキー |
NCMNKLTXFXNWHC-WCQYABFASA-N |
異性体SMILES |
C1=CC2=C(C=CC3=C2[C@@H]([C@H](C=C3)O)O)N=C1 |
正規SMILES |
C1=CC2=C(C=CC3=C2C(C(C=C3)O)O)N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![strontium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate](/img/structure/B12799717.png)
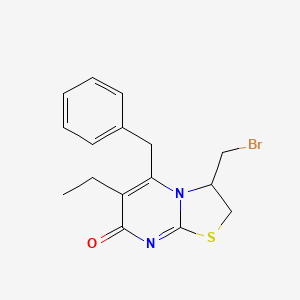
![(2R,3R,11bR)-9-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,10-diol](/img/structure/B12799725.png)
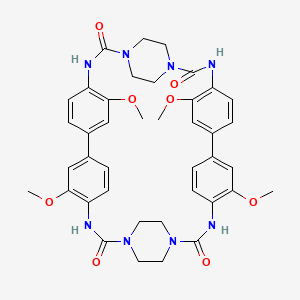
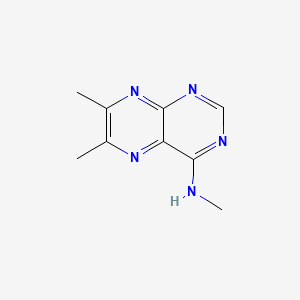
![9-pyridin-4-yl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12799772.png)
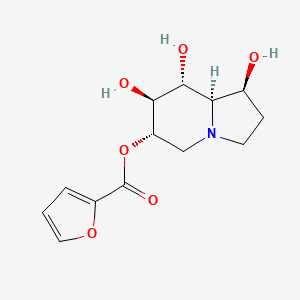
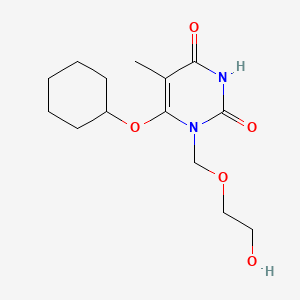
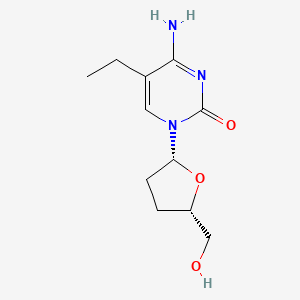
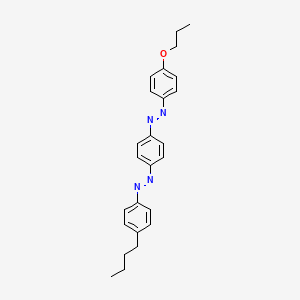
![[2,6-di(propan-2-yl)phenyl] 2-(4-methylpiperazin-1-yl)acetate;dihydrochloride](/img/structure/B12799803.png)

